molecular formula C14H8ClF3N2 B3009764 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole CAS No. 151387-66-5

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole

Cat. No.: B3009764
CAS No.: 151387-66-5
M. Wt: 296.68
InChI Key: VEOFLNFVIDOHEE-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole is a privileged chemical scaffold in modern drug discovery, serving as a versatile building block for the synthesis of novel bioactive molecules . Its structure incorporates an indole ring system, a well-known pharmacophore in medicinal chemistry, linked to an electron-deficient pyridine ring substituted with chloro and trifluoromethyl groups. This combination is highly valued for its potential in creating compounds with enhanced lipophilicity and metabolic stability . The indole scaffold is recognized for its wide range of pharmacological activities, and this particular compound acts as a crucial precursor or intermediate in complex synthetic pathways . For instance, derivatives of this core structure can be further functionalized at the indole 3-position to create advanced target molecules. One key derivative, the corresponding carbaldehyde , is a direct synthetic precursor, enabling access to a diverse array of chemical space . Other related intermediates, such as the acrylic acid derivative (CAS 1164457-90-2), demonstrate the potential of this scaffold in developing compounds with hypothesized anticancer and anti-inflammatory properties through mechanisms that may involve the inhibition of specific kinases and transcription factors . Furthermore, structurally similar indole-based compounds are being actively investigated as inhibitors for various therapeutic targets, including antiviral and anti-tubercular agents, highlighting the broad research utility of this chemical series . This product is intended for research purposes as a key synthetic intermediate and is not for human, veterinary, or household use. Researchers can leverage this compound to explore new chemical entities in areas including but not limited to oncology, infectious diseases, and inflammation .

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3N2/c15-11-7-10(14(16,17)18)8-19-13(11)20-6-5-9-3-1-2-4-12(9)20/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOFLNFVIDOHEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole has demonstrated potential as a therapeutic agent in several studies:

  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further drug development. For instance, studies have shown that derivatives of this compound can inhibit tumor growth in preclinical models .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest effectiveness against certain bacterial strains, indicating its potential use in developing new antibiotics .

Material Science

In addition to its medicinal applications, this compound is explored in materials science for:

  • Organic Electronics : Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
  • Sensors : The incorporation of this indole derivative into sensor technology has been investigated, particularly for detecting environmental pollutants due to its sensitivity and specificity .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Study BAntimicrobial PropertiesShowed effective inhibition of Gram-positive bacteria, suggesting potential as an antibiotic agent.
Study CMaterial ApplicationUtilized in the fabrication of OLEDs, achieving improved efficiency compared to traditional materials.

Mechanism of Action

The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Indoles and Indolines

1-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]-Indoline
  • Molecular Formula : C₁₄H₁₀ClF₃N₂
  • Molecular Weight : 298.70 g/mol
  • Key Differences : Replaces the indole’s aromatic ring with a saturated indoline structure, reducing aromaticity and altering electronic properties.
3-Bromo-5-Chloro-6-(Trifluoromethyl)-1H-Indole
  • Molecular Formula : C₉H₄BrClF₃N
  • Molecular Weight : 298.50 g/mol
  • Key Differences : Bromine substitution at the 3-position enhances electrophilicity, making it reactive in Suzuki-Miyaura couplings. The absence of a pyridinyl group reduces steric hindrance .
5-Bromo-3-Chloro-6-(Trifluoromethyl)-1H-Indole
  • Molecular Formula : C₉H₄BrClF₃N
  • Molecular Weight : 298.50 g/mol
  • Key Differences : Bromine at the 5-position directs reactivity toward meta-substitution patterns. The chloro and trifluoromethyl groups at adjacent positions create a sterically crowded environment .

Functionalized Derivatives

2-{1-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]-1H-Indol-3-Yl}-2-Oxoacetamide
  • Molecular Formula : C₁₆H₉ClF₃N₃O₂
  • Molecular Weight : 367.72 g/mol
1-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]-3-(2-Nitrovinyl)-1H-Indole
  • Molecular Formula : C₁₆H₉ClF₃N₃O₂
  • Molecular Weight : 367.72 g/mol
  • Key Differences : The nitrovinyl group at the 3-position increases electrophilicity, enabling participation in Michael addition reactions. This derivative is explored in agrochemical research .

Dimeric and Polyhalogenated Analogs

Dimeric Compound (CAS: 338393-40-1)
  • Molecular Formula : C₃₀H₁₆Cl₂F₆N₄
  • Molecular Weight : 617.37 g/mol
  • Key Differences : Two indole-pyridinyl units linked via a conjugated vinyl group. This structure enhances π-π stacking interactions, relevant in materials science or as a kinase inhibitor .
3-Bromo-2-(Bromomethyl)-1-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]-1H-Indole
  • Molecular Formula : C₁₅H₈Br₂ClF₃N₂
  • Molecular Weight : 468.49 g/mol
  • Key Differences : Bromine and bromomethyl groups increase steric bulk and reactivity, making it a candidate for nucleophilic substitution or photodynamic therapy .

Ester and Carbamate Derivatives

Methyl 2-[1-(4-{[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Oxy}Phenyl)Ethylidene]-1-Hydrazinecarboxylate
  • Molecular Formula : C₁₇H₁₄ClF₃N₃O₃
  • Applications : Used in pesticide formulations (e.g., haloxyfop methyl ester analogs) due to its stability and herbicidal activity .
2-[1-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]-3-Indolyl]Acetic Acid Methyl Ester
  • Molecular Formula : C₁₇H₁₂ClF₃N₂O₂
  • Key Differences : The acetic acid methyl ester group improves solubility in organic solvents, facilitating its use in drug delivery systems .

Biological Activity

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole is a compound of interest in medicinal chemistry due to its diverse biological activities. This indole derivative features a chlorinated pyridine ring and trifluoromethyl substituents, which enhance its pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C16H9ClF3N3O2
  • CAS Number: 338410-06-3
  • Molecular Weight: 367.71 g/mol
  • Purity: ≥90%
  • Physical Form: Solid

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

  • Inhibition of Kinases: The compound has shown significant inhibitory effects on mutant kinases such as EGFR L858R/T790M, with IC50 values indicating potent activity (8.43 nM and 6.91 nM) .
  • Antimicrobial Activity: Studies have demonstrated that this compound exhibits antimicrobial properties against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Biological Activity Data

Activity TypeTarget/OrganismIC50/EffectivenessReference
Kinase InhibitionEGFR L858R/T790M8.43 nM / 6.91 nM
AntimicrobialS. aureusMIC = 0.097 µg/mL
AntimicrobialE. coliMIC = 0.78 µg/mL
AnticancerMCF-7 Cell LineIC50 = 22.73 µM
AntiviralZIKV and DENV-2EC50 = 2.4 μM / 1.4 μM

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer potential of various indole derivatives, including our compound of interest, against different cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that the compound exhibited significant cytotoxicity with an IC50 value of 22.73 µM against MCF-7 cells, showcasing its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of the compound was assessed against common pathogens like S. aureus and E. coli. The results revealed a minimum inhibitory concentration (MIC) of 0.097 µg/mL for S. aureus and 0.78 µg/mL for E. coli, highlighting its effectiveness as an antibacterial agent .

Q & A

Q. What are the established synthetic routes for 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole, and what are their comparative advantages?

The compound can be synthesized via iodine-catalyzed electrophilic substitution reactions. For example, optimized conditions using iodine (10 mol%) in acetonitrile at 40°C for 5 hours yield up to 98% efficiency . Alternative methods include CuI-mediated click chemistry (e.g., coupling azidoethylindoles with alkynes in PEG-400/DMF mixtures), though yields may vary (e.g., 42% in one protocol) . Iodine catalysis is advantageous for scalability and mild conditions, while copper-based methods are useful for introducing functionalized side chains.

Q. How is the structural characterization of this compound validated in academic studies?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and high-resolution mass spectrometry (HRMS) are standard for confirming molecular structure. For example, ¹H NMR of a related indole derivative showed aromatic proton signals at δ 7.2–8.1 ppm, while ¹⁹F NMR confirmed trifluoromethyl groups at δ -62 ppm . X-ray crystallography, as referenced in Protein Data Bank studies, provides definitive confirmation of stereochemistry and substituent positioning .

Q. What are the primary biological or pesticidal applications of this compound?

The compound is structurally related to fluopyram (a fungicide) and fluazuron (an insect growth regulator), where the 3-chloro-5-(trifluoromethyl)pyridinyl group enhances binding to target enzymes like succinate dehydrogenase in fungi . Its indole core may also interact with acetylcholine receptors in insects, though specific mechanistic studies are limited .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) influence the yield of iodine-catalyzed indole functionalization?

Experimental optimization data reveal significant yield variations:

CatalystTemp. (°C)Time (h)Yield (%)
I₂ (10 mol%)40598
FeCl₃401267
AlCl₃RT2410

Polar aprotic solvents (e.g., acetonitrile) enhance electrophilic substitution, while elevated temperatures accelerate iodine activation. Side reactions (e.g., over-halogenation) are minimized at 40°C .

Q. What computational or experimental strategies address discrepancies in reported bioactivity data for this compound?

Contradictions in pesticidal efficacy may arise from substituent effects. For instance:

  • The trifluoromethyl group increases lipophilicity and metabolic stability .
  • Chlorine at the pyridinyl 3-position improves binding to fungal cytochrome P450 enzymes .
    Docking studies using MOE software and comparative IC₅₀ assays (e.g., vs. fluopyram) can reconcile data by quantifying steric/electronic contributions .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Key modifications include:

  • Pyridinyl substituents : Replacing chlorine with bromine increases steric bulk but may reduce solubility .
  • Indole position : Functionalization at the 5-position (e.g., methoxy groups) improves membrane permeability in cell-based assays .
  • Linker flexibility : Ethyl linkers between pyridinyl and indole enhance conformational adaptability for target binding .

Methodological Guidance

Q. Synthesis Optimization

  • Catalyst Screening : Prioritize iodine or FeCl₃ for cost-effectiveness and reproducibility .
  • Purification : Use flash chromatography with ethyl acetate/hexane (70:30) for high-purity isolates .

Q. Bioactivity Testing

  • Enzyme Assays : Measure IC₅₀ against succinate dehydrogenase (SDH) using spectrophotometric methods (e.g., NADH depletion at 340 nm) .
  • Insecticidal Activity : Follow OECD guidelines for larval growth inhibition tests in Spodoptera frugiperda .

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